2-(4-Cyclohexylpiperazin-1-yl)propanoic acid
Overview
Description
Scientific Research Applications
Sigma Receptor Ligands
Research into derivatives of 1-cyclohexylpiperazine, which share a core structure with 2-(4-Cyclohexylpiperazin-1-yl)propanoic acid, has shown these compounds to be potent sigma receptor ligands. These ligands have demonstrated high affinities for the σ2 receptor, some showing promising σ2 agonist activity, which is of interest for the development of antineoplastic agents and for PET diagnosis. The structural variations within these compounds have allowed for detailed structure-affinity relationship studies, contributing valuable insights into the design of sigma receptor-targeted drugs (Berardi et al., 2004).
Novel Compound Synthesis
The synthesis of macrocyclic peptides incorporating a novel dipeptide, which includes the this compound structure, has been reported. These compounds have potential applications in the development of cyclic peptides with specific biological activities, demonstrating the versatility of this chemical structure in synthetic organic chemistry (Yamashita et al., 2009).
Antimicrobial Activity
Research on novel series of compounds synthesized using this compound derivatives has indicated potential antimicrobial activity. These studies explore the synthesis methods and evaluate the biological activities of these compounds, contributing to the development of new antimicrobial agents (Ghashang et al., 2015).
Crystal Structure Analysis
The crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI), related to the structural framework of this compound, provides insights into the molecular arrangement and potential interactions, which could inform the design of related compounds with specific chemical or biological properties (Chebbi et al., 2016).
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMGBUYZVWMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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